molecular formula C8H12BrN3S B13538258 5-Bromo-2-(piperazin-1-ylmethyl)thiazole

5-Bromo-2-(piperazin-1-ylmethyl)thiazole

Cat. No.: B13538258
M. Wt: 262.17 g/mol
InChI Key: LNHRMOGCYVUUEU-UHFFFAOYSA-N
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Description

5-Bromo-2-(piperazin-1-ylmethyl)thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom at the 5-position and a piperazine moiety at the 2-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(piperazin-1-ylmethyl)thiazole typically involves the reaction of 2-chloromethyl-5-bromothiazole with piperazine. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(piperazin-1-ylmethyl)thiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the piperazine moiety.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic substitution: Products include 5-azido-2-(piperazin-1-ylmethyl)thiazole, 5-thio-2-(piperazin-1-ylmethyl)thiazole, and 5-alkoxy-2-(piperazin-1-ylmethyl)thiazole.

    Oxidation: Products include this compound sulfoxide and sulfone.

    Reduction: Products include 2-(piperazin-1-ylmethyl)thiazole and other reduced derivatives.

Scientific Research Applications

5-Bromo-2-(piperazin-1-ylmethyl)thiazole has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(piperazin-1-ylmethyl)thiazole depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets to exert its effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(methylthio)thiazole: Similar structure but with a methylthio group instead of a piperazine moiety.

    2-(Piperazin-1-ylmethyl)thiazole: Lacks the bromine atom at the 5-position.

    5-Chloro-2-(piperazin-1-ylmethyl)thiazole: Chlorine atom instead of bromine at the 5-position.

Uniqueness

5-Bromo-2-(piperazin-1-ylmethyl)thiazole is unique due to the presence of both the bromine atom and the piperazine moiety, which can influence its reactivity and biological activity. The combination of these functional groups may enhance its potential as a therapeutic agent or chemical intermediate.

Properties

Molecular Formula

C8H12BrN3S

Molecular Weight

262.17 g/mol

IUPAC Name

5-bromo-2-(piperazin-1-ylmethyl)-1,3-thiazole

InChI

InChI=1S/C8H12BrN3S/c9-7-5-11-8(13-7)6-12-3-1-10-2-4-12/h5,10H,1-4,6H2

InChI Key

LNHRMOGCYVUUEU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=NC=C(S2)Br

Origin of Product

United States

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